benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a tertiary amine derivative featuring a pyrazole core substituted with ethyl (C1) and methyl (C3) groups. The amine group is attached to a benzyl moiety via a methylene bridge. Its molecular formula is C₁₃H₁₇N₃ (molecular weight: 215.29 g/mol), and it is commonly reported with a purity of 95% .
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H19N3/c1-3-17-11-14(12(2)16-17)10-15-9-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3 |
InChI Key |
CVTJJOWBKPYZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation at the 4-Position
The introduction of a chloromethyl group at the pyrazole’s 4-position enables subsequent amination. This is achieved through:
Method A: Friedel-Crafts Alkylation
-
Reagents : Chloromethyl methyl ether (MOMCl), AlCl₃
-
Solvent : Dichloromethane
-
Temperature : 0–5°C (exothermic control)
-
Yield : 65–70%
Method B: Radical Chlorination
-
Reagents : N-Chlorosuccinimide (NCS), AIBN (initiator)
-
Solvent : CCl₄
-
Temperature : 60–70°C
-
Yield : 55–60%
Comparative Analysis :
| Parameter | Friedel-Crafts | Radical Chlorination |
|---|---|---|
| Selectivity | High (4-position) | Moderate (mixture) |
| Byproducts | Minimal | Succinimide derivatives |
| Scalability | Industrial | Lab-scale |
Friedel-Crafts alkylation is preferred for large-scale synthesis due to higher regioselectivity.
Amination: Introducing the Benzylamine Moiety
The chloromethyl intermediate undergoes nucleophilic substitution or reductive amination to attach the benzyl group.
Nucleophilic Substitution
Procedure :
-
Reagents : Benzylamine, K₂CO₃ (base)
-
Solvent : DMF or acetonitrile
-
Temperature : 80–90°C
-
Time : 12–16 hours
-
Yield : 60–75%
Mechanism :
The reaction proceeds via an SN2 mechanism, where benzylamine acts as the nucleophile, displacing the chloride ion. Steric hindrance from the ethyl and methyl groups necessitates polar aprotic solvents to enhance reactivity.
Reductive Amination
Procedure :
-
Reagents : Pyrazole-4-carbaldehyde, benzylamine, NaBH₃CN
-
Solvent : Methanol/THF (1:1)
-
Temperature : 25°C (ambient)
-
Time : 6–8 hours
-
Yield : 70–85%
Optimization :
-
pH Control : Maintain pH 6–7 using acetic acid to prevent imine hydrolysis.
-
Catalyst : Ti(OiPr)₄ enhances imine formation efficiency.
Purification and Characterization
Column Chromatography
-
Stationary Phase : Silica gel (230–400 mesh)
-
Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient)
-
Purity : >95% (HPLC)
Recrystallization
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 3.75 (s, 2H, CH₂N), 4.15 (q, 2H, CH₂CH₃), 7.25–7.35 (m, 5H, Ar-H).
-
IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole).
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Synthesis
Ethyl hydrazine’s nucleophilicity can lead to competing 1,5-diketone cyclization, producing regioisomers. Using acetylacetone with a pre-formed enolate (via LDA) directs selectivity to the 1-ethyl-3-methyl isomer.
Catalyst Poisoning in Reductive Amination
Residual aldehydes can deactivate NaBH₃CN. Adding molecular sieves (4Å) absorbs water, shifting the equilibrium toward imine formation.
Industrial-Scale Adaptations
Continuous Flow Synthesis :
-
Reactor Type : Microfluidic tubular reactor
-
Throughput : 5 kg/day
-
Advantages : Improved heat transfer, reduced side reactions.
Green Chemistry Approaches :
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF
-
Catalyst Recovery : Magnetic Fe₃O₄-supported amines enable reuse for 5 cycles.
Emerging Methodologies
Enzymatic Amination
-
Enzyme : Transaminase from Aspergillus oryzae
-
Substrate : Pyrazole-4-carbaldehyde
-
Yield : 40–50% (room temperature, aqueous buffer).
Photoredox Catalysis
-
Catalyst : Ir(ppy)₃
-
Light Source : 450 nm LED
-
Reaction : Direct C-H amination of pyrazole
-
Yield : 55%.
Chemical Reactions Analysis
Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the benzyl or pyrazole moiety is replaced by other functional groups. .
Scientific Research Applications
Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzylamine moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity (%) | CAS No. |
|---|---|---|---|---|---|
| Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine | C₁₃H₁₇N₃ | 215.29 | Benzyl, ethyl (C1), methyl (C3) | 95 | 1170202-64-8 |
| [(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine | C₁₆H₂₃N₃O | 273.38 | 3-Methoxyphenethyl, ethyl (C1), methyl (C3) | 95 | 1172946-15-4 |
| [(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine | C₁₄H₁₈FN₃ | 247.31 | 4-Fluorobenzyl, ethyl (C1), methyl (C3) | 95 | Not reported |
| (2-Aminoethyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine | C₉H₁₈N₄ | 182.27 | 2-Aminoethyl, ethyl (C1), methyl (C3) | 95 | 105829-49-0 |
| Ethyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine | C₉H₁₇N₃ | 167.25 | Ethyl (amine), ethyl (C1), methyl (C3) | 95 | 329212-64-8 |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | C₇H₁₃N₃ | 139.20 | Methyl (amine), ethyl (C1) | Not specified | 1002651-68-4 |
Substituent Effects on Physicochemical Properties
- Lipophilicity: The benzyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or ethyl groups) .
- Hydrogen Bonding: The 2-aminoethyl analog (C₉H₁₈N₄) has two primary amine groups, increasing hydrogen-bond donor capacity, which may affect crystallinity or stability .
- Steric Effects : Bulkier substituents (e.g., 3-methoxyphenethyl) may hinder molecular packing, as suggested by graph-set analysis in hydrogen-bonded crystals .
Biological Activity
Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions may lead to modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact mechanisms can vary based on the specific biological context and the nature of the interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types, including:
- Lung Cancer
- Breast Cancer
- Colorectal Cancer
In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines. For instance, a study showed that derivatives of pyrazole exhibited IC50 values in the micromolar range against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Anti-inflammatory Effects
The compound also exhibits potential anti-inflammatory properties , making it a candidate for further exploration in drug development. Its mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses .
Case Studies
One notable study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents .
Research Findings
Research has consistently shown that pyrazole derivatives possess diverse biological activities:
- Antitumor Activity : Compounds with a pyrazole core have been reported to induce apoptosis in cancer cells through various pathways.
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in tumor progression.
- Receptor Modulation : The compound's interaction with receptors could influence cellular signaling pathways related to growth and survival .
Q & A
Q. What are the most reliable synthetic routes for benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting a pyrazole-4-methyl iodide intermediate with benzylamine in the presence of cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . This approach leverages mild conditions to preserve the pyrazole core while introducing the benzylamine moiety. Yield optimization (e.g., ~17.9% in initial trials) may require adjusting stoichiometry or solvent polarity.
Q. How can the purity and structural integrity of this compound be confirmed experimentally?
Characterize the compound using:
- ¹H/¹³C NMR : Peaks for the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons) and benzyl group (δ 3.8–4.2 ppm for CH₂-N) confirm connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 215) .
- Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the pyrazole-benzylamine linkage, if crystallizable .
Q. What analytical techniques are suitable for monitoring reaction intermediates?
Thin-layer chromatography (TLC) with UV visualization or LC-MS is recommended for tracking intermediates. For example, monitor the formation of the pyrazole-4-methyl iodide precursor using Rf values in ethyl acetate/hexane (3:7) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence the compound’s reactivity in downstream applications?
The 1-ethyl-3-methyl substitution on the pyrazole enhances steric hindrance, reducing undesired side reactions (e.g., dimerization). Computational studies (DFT) can model charge distribution, showing that the 4-methyl group’s electron-donating effect stabilizes the amine linkage during nucleophilic attacks . Experimental validation via Hammett plots or kinetic isotope effects is advised.
Q. What strategies address low yields in large-scale synthesis of this compound?
- Catalyst optimization : Replace CuBr with palladium catalysts (e.g., Pd(OAc)₂) to improve cross-coupling efficiency .
- Flow chemistry : Continuous flow systems mitigate exothermic side reactions and improve mixing .
- Microwave-assisted synthesis : Reduce reaction time from days to hours while maintaining yield .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Hydrogen-bonding patterns (e.g., N–H⋯N interactions) revealed by SHELXL refinement or ORTEP-3 can correlate molecular packing with bioactivity. For instance, pyrazole derivatives with planar conformations show higher antimicrobial activity due to improved membrane penetration .
Q. What computational methods predict the compound’s adsorption behavior in environmental applications?
Molecular dynamics (MD) simulations using force fields (e.g., AMBER) model interactions with porous materials like activated carbon. Parameters such as pore diameter (7.87 nm in mesoporous carbon) and nitrogen content (23 wt.%) from BET analysis predict CO₂ adsorption capacity (e.g., 2.63 mmol/g) for climate-related studies.
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Vary substituents on the benzyl group (e.g., electron-withdrawing halogens) and assess bioactivity changes .
- Biological assays : Test against MES-induced seizures for anticonvulsant potential or carrageenan-induced inflammation models .
- QSAR modeling : Use descriptors like logP and polar surface area to correlate hydrophobicity with membrane permeability .
Q. What are the limitations of current characterization techniques for this compound?
- IR spectroscopy : Overlapped O–H and N–H stretches (e.g., 3395 cm⁻¹) complicate amine group identification in MDEA-impregnated derivatives .
- X-ray crystallography : Requires high-purity crystals, which may be challenging due to the compound’s hygroscopicity .
Data Contradictions & Resolution
Q. Why do some studies report conflicting CO₂ adsorption capacities for amine-functionalized derivatives?
Discrepancies arise from variations in:
- Pore structure : Impregnation with MDEA reduces BET surface area by 43%, altering adsorption kinetics .
- Activation methods : Steam-activated carbons show higher CO₂ uptake than chemically modified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
